2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
Description
2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a bicyclic ketone derivative featuring a unique 8-azabicyclo[3.2.1]octane core with a cyclopropane-fused ring and a 2-chlorophenyl substituent.
Synthetic routes for analogous compounds often involve Pd/C-catalyzed hydrogenation or alkylation steps to functionalize the azabicyclo core, as seen in related structures like 2-chloro-1-(3-(o-tolyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one (compound 24 in ). Characterization typically employs NMR, mass spectrometry, and X-ray crystallography .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO/c19-17-4-2-1-3-13(17)11-18(21)20-15-7-8-16(20)10-14(9-15)12-5-6-12/h1-4,15-16H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVLUUVUNVMSEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-{3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one (CAS Number: 2189498-57-3) is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 301.8 g/mol. The compound features a bicyclic structure which is significant for its interaction with biological targets.
Research indicates that compounds structurally similar to this compound exhibit various mechanisms of action, primarily through modulation of neurotransmitter systems. These include:
- Dopamine Receptor Interaction : Similar compounds have shown affinity for dopamine receptors, which may contribute to their effects on mood and cognition.
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes involved in neurotransmitter metabolism, thus enhancing the availability of neurotransmitters like serotonin and norepinephrine.
Pharmacological Effects
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of serotonin and norepinephrine pathways may alleviate depression symptoms. |
| Neuroprotective Properties | Offers protection against neuronal damage in models of neurodegenerative diseases. |
| Analgesic Activity | Exhibits pain-relieving properties in preclinical models. |
Case Studies
-
Antidepressant Efficacy :
A study conducted on a related compound demonstrated significant improvement in depressive-like behavior in rodent models when administered over a period of two weeks. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake. -
Neuroprotection :
In vitro studies have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting potential applications in treating conditions like Alzheimer's disease. -
Pain Management :
Experimental models indicated that administration of related bicyclic compounds resulted in reduced nociceptive responses, suggesting efficacy in managing chronic pain conditions.
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of azabicyclo compounds:
- Structure-Activity Relationship (SAR) : Modifications at specific positions on the bicyclic framework can significantly alter receptor binding affinities and biological outcomes.
Table: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of Chlorine | Enhances receptor binding affinity |
| Cyclopropyl Substitution | Increases metabolic stability |
| Ethyl Group Variation | Alters pharmacokinetic properties |
Comparison with Similar Compounds
Key Observations :
- Receptor Affinity : Pyridyl-substituted azabicyclo compounds (e.g., TC-1709) exhibit high affinity for nicotinic receptors, suggesting the target compound’s chlorophenyl group may offer alternative binding interactions .
- Lipophilicity: The 2-methylphenoxy analogue () has greater lipophilicity than the chlorophenyl variant, which could influence blood-brain barrier penetration.
Physicochemical Properties
Insights :
- Pyridyl-substituted compounds (e.g., TC-1709) have lower LogP, correlating with better aqueous solubility .
Q & A
Q. What are the common synthetic routes for 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Synthesis of bicyclo[3.2.1]octane derivatives often involves cycloaddition reactions or functionalization of preformed scaffolds. For example, [4+3] cycloaddition of oxyallyl intermediates with dienes can yield bicyclic frameworks (e.g., as demonstrated in the synthesis of chloro-substituted oxabicyclo derivatives ). Alternatively, copolymerization strategies, such as those used for P(CMDA-DMDAAC)s, can introduce substituents at specific positions . For the target compound, cyclopropane ring formation via cyclopropylidene insertion (e.g., using Grignard reagents or transition-metal catalysis) is critical, as seen in related azabicyclo compounds .
Q. What techniques are recommended for structural elucidation of this compound?
- Methodological Answer : X-ray crystallography using programs like SHELX (SHELXL for refinement) is the gold standard for resolving complex bicyclic structures, especially to confirm stereochemistry and substituent positioning . For dynamic structural analysis, nuclear Overhauser effect (NOE) NMR experiments can assess spatial proximity of protons, while ORTEP-3-generated thermal ellipsoid plots enhance visualization of crystallographic disorder or torsional angles . Mass spectrometry (HRMS) and IR spectroscopy are complementary for verifying molecular weight and functional groups (e.g., ketone at C1) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Safety data sheets (SDS) for structurally similar azabicyclo compounds recommend:
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
- First Aid : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for persistent irritation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?
- Methodological Answer : DoE is critical for multi-variable optimization. For example, in flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), parameters like temperature, reagent stoichiometry, and residence time can be modeled statistically to maximize yield . A central composite design (CCD) with response surface methodology (RSM) is effective for identifying non-linear interactions. For cyclopropane formation, factors such as catalyst loading (e.g., Rh(II) complexes) and solvent polarity should be included in factorial designs to minimize byproducts .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Strategies include:
- High-Resolution Crystallography : Use SHELXL to refine twinned or disordered data, which may resolve conflicts with NMR-derived geometries .
- VT-NMR : Variable-temperature NMR can detect equilibrium shifts, explaining differences in substituent orientations .
- DFT Calculations : Compare computed (gas-phase) and experimental (solid-state) structures to identify environmental effects .
Q. What strategies are effective for studying structure-activity relationships (SAR) of bicyclo derivatives?
- Methodological Answer :
- Substituent Scanning : Systematically vary substituents (e.g., 2-chlorophenyl vs. 4-nitrophenyl) and assess biological activity (e.g., receptor binding assays) .
- Conformational Analysis : Use X-ray data to correlate torsional angles (e.g., cyclopropane ring strain) with functional outcomes .
- Metabolic Stability Assays : Introduce deuterium or fluorine at metabolically vulnerable positions (e.g., cyclopropane-CH₂ to CF₂) to enhance half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
